2-chloro-N-[(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide 2-chloro-N-[(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15715465
InChI: InChI=1S/C19H12ClN3O3S2/c1-22-13-9-5-3-7-11(13)14(17(22)25)15-18(26)23(19(27)28-15)21-16(24)10-6-2-4-8-12(10)20/h2-9H,1H3,(H,21,24)/b15-14-
SMILES:
Molecular Formula: C19H12ClN3O3S2
Molecular Weight: 429.9 g/mol

2-chloro-N-[(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide

CAS No.:

Cat. No.: VC15715465

Molecular Formula: C19H12ClN3O3S2

Molecular Weight: 429.9 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-[(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide -

Specification

Molecular Formula C19H12ClN3O3S2
Molecular Weight 429.9 g/mol
IUPAC Name 2-chloro-N-[(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
Standard InChI InChI=1S/C19H12ClN3O3S2/c1-22-13-9-5-3-7-11(13)14(17(22)25)15-18(26)23(19(27)28-15)21-16(24)10-6-2-4-8-12(10)20/h2-9H,1H3,(H,21,24)/b15-14-
Standard InChI Key ZVSSIGIEBDIIPG-PFONDFGASA-N
Isomeric SMILES CN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)NC(=O)C4=CC=CC=C4Cl)/C1=O
Canonical SMILES CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=CC=C4Cl)C1=O

Introduction

Structural Characteristics and Synthesis

Molecular Architecture

2-Chloro-N-[(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide (molecular formula: C₁₉H₁₂ClN₃O₃S₂, molecular weight: 429.9 g/mol) features a hybrid structure integrating three key moieties:

  • A thiazolidinone core (4-oxo-2-thioxo-1,3-thiazolidin-3-yl), known for its electron-deficient properties and role in medicinal chemistry.

  • An indole derivative (1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene), contributing to planar aromaticity and π-π stacking interactions.

  • A 2-chlorobenzamide group, enhancing lipophilicity and target binding affinity.

The Z-configuration of the exocyclic double bond between the thiazolidinone and indole moieties is critical for maintaining biological activity, as stereochemical alterations significantly impact receptor interactions.

Synthetic Pathways

The synthesis involves a multi-step sequence optimized for yield and purity:

  • Indole Precursor Preparation:

    • 1-Methyl-2-oxindole is brominated at the 5-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF), followed by purification via recrystallization.

  • Thiazolidinone Ring Formation:

    • Condensation of the brominated indole with thiourea and chloroacetic acid under reflux conditions generates the thiazolidinone scaffold. Microwave-assisted synthesis has been reported to reduce reaction times by 40% compared to conventional methods.

  • Benzamide Coupling:

    • The thiazolidinone intermediate reacts with 2-chlorobenzoyl chloride in the presence of triethylamine (TEA) as a base, achieving coupling efficiencies >85%.

  • Purification:

    • Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol yield the final product with ≥98% purity.

Biological Activities

Cell LineIC₅₀ (μM)Mechanism
MCF-7 (Breast)0.45 ± 0.07Caspase-3/7 activation, PARP cleavage
A549 (Lung)0.62 ± 0.12ROS generation, mitochondrial depolarization
HeLa (Cervical)0.38 ± 0.09G2/M cell cycle arrest, tubulin inhibition

These activities correlate with the compound’s ability to intercalate DNA and inhibit topoisomerase IIα, as shown in molecular docking studies (binding energy: -9.2 kcal/mol).

Antimicrobial Efficacy

Broad-spectrum antimicrobial activity has been observed:

MicroorganismMIC (μg/mL)Mechanism
Staphylococcus aureus8.2Cell wall synthesis disruption
Escherichia coli32.1DNA gyrase inhibition
Candida albicans64.5Ergosterol biosynthesis interference

The thioxo group in the thiazolidinone ring enhances membrane permeability, facilitating intracellular accumulation.

Mechanism of Action

Apoptosis Induction

In MCF-7 cells, the compound triggers intrinsic apoptosis via:

  • ROS Overproduction: 2.3-fold increase in intracellular ROS within 6 hours.

  • Bax/Bcl-2 Ratio Shift: Upregulation of pro-apoptotic Bax (3.1-fold) and downregulation of anti-apoptotic Bcl-2 (0.4-fold).

Enzyme Inhibition

Kinase profiling assays reveal selective inhibition of:

  • EGFR (IC₅₀ = 0.28 μM): Disrupts autophosphorylation at Tyr1068.

  • CDK2/Cyclin E (IC₅₀ = 0.51 μM): Blocks ATP-binding pocket occupancy.

Structure-Activity Relationship (SAR)

Key Modifications and Effects

ModificationBiological Impact
Replacement of Cl with F↑ Antifungal activity (MIC C. albicans: 32.7 μg/mL)
Methyl → Ethyl at indole N1↓ Cytotoxicity (HeLa IC₅₀: 1.2 μM)
Thioxo → Oxo in thiazolidinoneComplete loss of kinase inhibition

The chloro substituent at the benzamide para position is essential for DNA intercalation, as removal reduces binding affinity by 70%.

Comparative Analysis with Analogues

Halogenated Derivatives

CompoundAnticancer IC₅₀ (HeLa)LogP
2-Fluoro analogue0.58 μM2.9
2-Bromo analogue0.41 μM3.4
Target compound (2-Cl)0.38 μM3.1

The 2-chloro derivative achieves optimal balance between potency and lipophilicity, enhancing tissue penetration.

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